Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate

Beschreibung

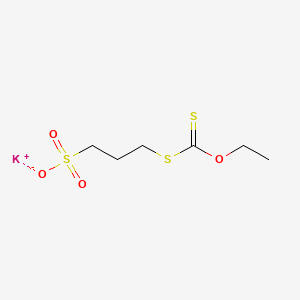

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;3-ethoxycarbothioylsulfanylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S3.K/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKVPQBQJJRDRT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCCCS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239761 | |

| Record name | Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-14-6 | |

| Record name | Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-[(ethoxythioxomethyl)thio]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate typically involves the reaction of 3-mercaptopropanesulfonic acid with ethyl dithiocarbonate in the presence of a base such as potassium hydroxide. The reaction proceeds as follows:

Reactants: 3-mercaptopropanesulfonic acid, ethyl dithiocarbonate, potassium hydroxide.

Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, typically around 50-70°C.

Procedure: The 3-mercaptopropanesulfonic acid is first dissolved in water, followed by the addition of potassium hydroxide to form the potassium salt. Ethyl dithiocarbonate is then added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours with continuous stirring.

Product Isolation: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is typically obtained in the form of a crystalline powder.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The ethoxythioxomethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous medium at room temperature.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can react with the ethoxythioxomethyl group in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Substituted thioethers or thioesters.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1.1 High-Performance Liquid Chromatography (HPLC)

Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate is primarily utilized in the separation and analysis of compounds via HPLC. A notable application involves its use in reverse phase (RP) HPLC methods, where it serves as a mobile phase additive. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid, though formic acid is preferred for mass spectrometry (MS) compatibility . This method allows for the effective isolation of impurities in preparative separations and is scalable for pharmacokinetic studies.

1.2 Case Study: Pharmacokinetics

In a study assessing the pharmacokinetic properties of various compounds, this compound was instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. The compound's ability to facilitate separation in HPLC enabled researchers to analyze drug concentrations accurately over time, providing insights into their pharmacological effects and potential therapeutic windows .

Pharmaceutical Applications

2.1 Drug Formulation

The compound plays a significant role in drug formulation processes. Its properties allow for enhanced solubility and stability of active pharmaceutical ingredients (APIs). The incorporation of this compound can improve the bioavailability of certain drugs by modifying their release profiles in biological systems .

2.2 Case Study: Formulation Development

In a formulation development project aimed at creating a new oral medication, researchers utilized this compound to enhance the solubility of a poorly soluble API. The results demonstrated a significant increase in the drug's dissolution rate and bioavailability compared to formulations lacking this compound, thereby supporting its potential use in improving therapeutic efficacy .

Environmental Science

3.1 Water Treatment Applications

this compound has potential applications in environmental science, particularly in water treatment processes. Its chemical properties can be leveraged to remove heavy metals and other contaminants from wastewater through complexation reactions .

3.2 Case Study: Heavy Metal Removal

A study investigated the efficacy of this compound in removing lead ions from contaminated water sources. The results indicated that the compound effectively chelated lead ions, reducing their concentration below regulatory limits and demonstrating its utility in environmental remediation efforts .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Analytical Chemistry | HPLC analysis | Effective separation and analysis of compounds |

| Pharmaceutical Applications | Drug formulation | Improved solubility and bioavailability of APIs |

| Environmental Science | Water treatment | Effective removal of heavy metals from wastewater |

Wirkmechanismus

The mechanism of action of Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate involves its interaction with metal ions and surfaces. The compound acts as a complexing agent, forming stable complexes with metal ions, which facilitates their deposition onto surfaces during electroplating. The ethoxythioxomethyl group plays a crucial role in stabilizing these complexes, while the propanesulphonate group enhances the solubility of the compound in aqueous solutions.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-[[(Dimethylamino)thioxomethyl]thio]propanesulphonate (DPS)

CAS 18880-36-9

- Structure: Replaces the ethoxy group with a dimethylamino (-NMe₂) substituent. The sodium cation (vs. potassium) reduces solubility in organic solvents.

- Applications :

- Performance: The dimethylamino group increases electron density, enhancing adsorption onto metal surfaces compared to the ethoxy variant .

Sodium 3-Mercaptopropanesulphonate (MPS)

CAS 5853-88-7

Potassium 3-(Allyloxy)propanesulphonate

CAS 10007-85-9

Potassium 3-(Methacryloyloxy)propanesulphonate

CAS 31098-21-2

- Structure : Contains a methacryloyloxy (-O-C(O)-C(Me)=CH₂) group.

- Applications :

- Performance: The polymerizable methacrylate group enables covalent integration into polymer networks, unlike the non-polymerizable target compound .

Data Table: Key Comparative Properties

Research Findings and Industrial Relevance

- Electroplating : DPS (Na⁺) outperforms the potassium analogue in copper plating due to its superior leveling effects, while MPS (Na⁺) accelerates deposition but requires stabilizers .

- Agriculture : The target compound’s ethoxy group enhances lipophilicity, improving pesticide adhesion to hydrophobic surfaces .

- Biotechnology: Zhou et al. (2020) demonstrated its protein-stabilizing capability, surpassing simpler sulphonates like MPS .

Biologische Aktivität

Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate is a sulfonic acid derivative with potential applications in biological systems. This compound has garnered interest due to its unique chemical structure, which may confer distinct biological activities. Understanding its biological activity is crucial for its potential applications in medicine and biotechnology.

- Molecular Formula : C₆H₁₁KO₄S₃

- Molecular Weight : 250.42 g/mol

- Structure : The compound features a sulfonate group, which can enhance solubility and interaction with biological molecules.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : It may interact with cellular signaling pathways, affecting gene expression and cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infection control.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays demonstrated that the compound can modulate cell viability in various cancer cell lines, indicating potential anticancer properties.

- Enzyme Activity Tests : The compound was tested against key metabolic enzymes, showing inhibition at specific concentrations.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and biological effects of this compound:

- Dosage Effects : Studies indicate that lower doses may enhance cellular function without significant toxicity, while higher doses could lead to adverse effects.

- Toxicity Assessment : Toxicological evaluations revealed that the compound has a safety threshold, beyond which it may disrupt normal physiological functions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.

- Cancer Cell Line Study : In experiments involving breast cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Antimicrobial, anticancer | Infection control, oncology |

| Similar Compound A | Structure | Antimicrobial | Agriculture |

| Similar Compound B | Structure | Anticancer | Drug development |

Q & A

What are the optimized synthetic routes and purification methods for Potassium 3-((ethoxythioxomethyl)thio)propanesulphonate?

Basic Research Question

The synthesis typically involves thiol-ene reactions or nucleophilic substitution between ethoxythioxomethyl thiol derivatives and propane sulfonate precursors. Key steps include:

- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for thiol:sulfonate) and temperature (60–80°C) to maximize yield .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: 5% methanol in dichloromethane) .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S content) .

How can structural ambiguities in this compound be resolved using advanced analytical techniques?

Basic Research Question

Conflicting structural data (e.g., bond geometry, tautomerism) require multi-technique validation:

- X-ray Crystallography : Resolve 3D conformation and confirm sulfur bonding patterns .

- FTIR and Raman Spectroscopy : Identify thioxomethyl (C=S, ~1200 cm⁻¹) and sulfonate (S-O, ~1040 cm⁻¹) groups .

- NMR : Use -NMR to distinguish between ethoxy (δ 60–65 ppm) and thioether (δ 35–40 ppm) carbons .

What is the mechanistic role of this compound in electrochemical deposition processes?

Advanced Research Question

In TSV (through-silicon via) copper electroplating, the compound acts as an accelerator by:

- Adsorption Dynamics : Preferential adsorption at high-current-density regions (e.g., via bottoms), reducing polarization and promoting Cu reduction .

- Synergy with Other Additives : Compete with inhibitors (e.g., PEG) and suppressors (e.g., SPS) via displacement kinetics. Monitor using cyclic voltammetry (scan rate: 10 mV/s) .

- Contradictions : Conflicting reports on its stability in acidic electrolytes (pH < 2). Address via in situ Raman spectroscopy to track decomposition intermediates .

How does this compound enhance pesticide formulation efficacy?

Advanced Research Question

In agricultural formulations, the compound improves pesticide solubility and bioavailability:

- Surfactant Properties : Measure critical micelle concentration (CMC) via conductivity assays (~0.1–0.5 mM) .

- Field Trials : Optimize concentration (0.1–0.3% w/w) to balance phytotoxicity and efficacy against target pests (e.g., aphids) .

- Mechanistic Insight : Use fluorescence microscopy to track compound-mediated pesticide uptake in plant tissues .

What methodologies are recommended to resolve discrepancies in molecular weight and purity data for this compound?

Advanced Research Question

Discrepancies in reported molecular weights (e.g., ±0.01 g/mol) arise from isotopic variations or hydration states. Mitigate via:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (theoretical: ~318.3 g/mol for potassium salt) .

- Thermogravimetric Analysis (TGA) : Detect hydrate content (weight loss at 100–150°C) .

- Cross-Validation : Compare with sodium analogue data (CAS 18880-36-9), adjusting for cation mass differences .

How can this compound stabilize proteins in biochemical assays?

Advanced Research Question

The sulfonate group interacts with protein surface charges to prevent aggregation:

- Circular Dichroism (CD) : Monitor α-helix/β-sheet preservation in lysozyme or BSA under stress (e.g., 40°C) .

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes to assess aggregation suppression .

- Dosage Optimization : Test 0.5–2.0 mM concentrations in buffer systems (e.g., PBS, pH 7.4) .

What experimental strategies address conflicting reports on the compound’s thermal stability?

Advanced Research Question

Contradictory decomposition temperatures (e.g., 102–245°C) may stem from impurities or measurement techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.